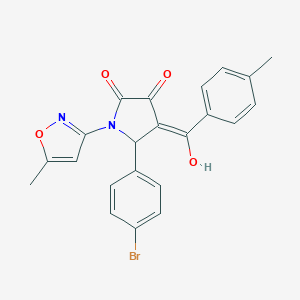![molecular formula C27H30N2O5 B265497 (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265497.png)
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate, also known as BDP, is a chemical compound with potential applications in scientific research. It is a fluorescent probe that is commonly used to detect reactive oxygen species (ROS) in biological systems.
Scientific Research Applications
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate is commonly used as a fluorescent probe to detect ROS in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues. They are involved in a variety of physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate can be used to detect ROS in live cells, tissues, and even in vivo. It has been used to study the role of ROS in a variety of biological processes, including apoptosis, autophagy, and inflammation.
Mechanism of Action
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate is a fluorescent probe that is oxidized by ROS, resulting in a change in its fluorescence properties. The mechanism of action of (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate involves the reaction of its lactam ring with ROS, resulting in the formation of a highly fluorescent product. The fluorescence of (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate is highly sensitive to the presence of ROS, making it an ideal tool for detecting and quantifying ROS in biological systems.
Biochemical and Physiological Effects:
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate has been shown to have minimal toxicity and does not interfere with cellular processes. It is highly specific for ROS and does not react with other cellular molecules. (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate has been used to study the effects of ROS on a variety of cellular processes, including apoptosis, autophagy, and inflammation. It has also been used to study the effects of antioxidants and other compounds on ROS levels in cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate is its high sensitivity and specificity for ROS. It can detect ROS at low concentrations and is highly selective for ROS over other cellular molecules. (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate is also easy to use and can be used in a variety of experimental systems. However, there are some limitations to the use of (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate. It is not suitable for use in vivo due to its limited tissue penetration. It is also sensitive to pH and temperature changes, which can affect its fluorescence properties.
Future Directions
There are many potential future directions for the use of (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate in scientific research. One area of interest is the use of (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate to study the role of ROS in aging and age-related diseases. Another area of interest is the use of (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate to study the effects of environmental toxins and pollutants on ROS levels in cells and tissues. Additionally, (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate could be used to study the effects of ROS on the immune system and inflammation. Finally, new derivatives of (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate could be developed with improved properties, such as increased tissue penetration and stability.
Synthesis Methods
The synthesis of (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate involves the reaction of 4-ethoxyphenylacetic acid with 1,3-dicarbonyl compounds in the presence of a base. The resulting product is then reacted with diethylamine to form the diethylammonium salt. The final step involves the reaction of the diethylammonium salt with 1-benzofuran-2-carbaldehyde to form (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate.
properties
Product Name |
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate |
|---|---|
Molecular Formula |
C27H30N2O5 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-2-(4-ethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H30N2O5/c1-4-28(5-2)15-16-29-24(18-11-13-20(14-12-18)33-6-3)23(26(31)27(29)32)25(30)22-17-19-9-7-8-10-21(19)34-22/h7-14,17,24,31H,4-6,15-16H2,1-3H3 |
InChI Key |
UWRANSRQQDBGFU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)OCC |
Canonical SMILES |
CC[NH+](CC)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265416.png)
![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265417.png)
![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265419.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265423.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265427.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265431.png)
methanolate](/img/structure/B265432.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265441.png)
![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265442.png)
![(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265444.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265448.png)

![methyl 4-[(3E)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265458.png)
